molecular formula C15H21N3O4S B12170903 Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12170903
M. Wt: 339.4 g/mol
InChI Key: QESIXTIHNFZLJE-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative featuring a 1,3-thiazole core substituted at the 2-position with a [(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino group and at the 4-position with an ethyl carboxylate. The ethyl ester group at position 4 contributes to solubility in organic solvents, a common feature in prodrug strategies .

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-5-22-13(21)10-8-23-14(16-10)17-12(20)9-6-11(19)18(7-9)15(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,17,20)

InChI Key

QESIXTIHNFZLJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

ConditionsProductYieldKey ObservationsSource
2 M NaOH, MeOH/H₂O (1:1), 55°C, 1 hrThiazole-4-carboxylic acid derivative72–97%Complete conversion; requires neutralization to isolate free acid
LiOH·H₂O, THF/H₂O (1:1), RT, 1.5 hrWater-soluble carboxylate salt85%Mild conditions preserve amide bond

Mechanistic Insight : Nucleophilic hydroxide attack at the carbonyl carbon generates a tetrahedral intermediate, followed by elimination of ethanol.

Amide Bond Reactivity

The central amide linkage participates in hydrolysis and transamidation under controlled conditions:

Reaction TypeConditionsProductYieldNotesSource
Acidic hydrolysis6 M HCl, reflux, 6 hr1-tert-butyl-5-oxopyrrolidin-3-carboxylic acid + thiazole-4-amine68%Competitive ester hydrolysis observed
Enzymatic cleavageTrypsin (pH 7.4), 37°C, 12 hrNo degradationStable to protease activity
TransamidationR-NH₂, HATU/DIPEA, DMF, RT, 12 hrNew amide derivatives45–79%Selective for primary amines

Structural Influence : The tert-butyl group on the pyrrolidinone ring sterically shields the amide bond, reducing hydrolysis rates compared to unsubstituted analogs.

Thiazole Ring Modifications

The electron-deficient thiazole core undergoes electrophilic and nucleophilic substitutions:

ReactionConditionsProductYieldRegioselectivitySource
BrominationNBS, CCl₄, 0°C, 2 hr5-Bromo-thiazole derivative62%Position 5 favored due to ester directing effects
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CBiaryl-thiazole hybrids51–88%Requires anhydrous conditions

Electronic Effects : The electron-withdrawing ester group at position 4 deactivates the thiazole ring, limiting reactivity to strong electrophiles or coupling agents .

Pyrrolidinone Ring Transformations

The 5-oxopyrrolidin-3-yl moiety exhibits ring-opening and reduction reactivity:

ReactionConditionsProductYieldKey ObservationsSource
Reductive aminationNaBH₃CN, R-NH₂, MeOH, RT, 6 hrOpen-chain amine derivatives55%Retains tert-butyl group
Grignard additionRMgX, THF, −78°C → RTTertiary alcohol adducts40–65%Diastereoselectivity observed

Stability Note : The tert-butyl group prevents N-alkylation under standard conditions, directing reactivity to the carbonyl oxygen .

Multi-Step Functionalization Pathways

Sequential reactions enable complex derivative synthesis:

Example Pathway ( ):

  • Ester saponification : NaOH/MeOH → Carboxylic acid (92%)

  • Amide coupling : HOBt/EDC with R-NH₂ → New amide (74%)

  • Thiazole bromination : NBS → Bromothiazole (58%)

Applications : This strategy generates analogs with enhanced solubility or target-binding affinity, as demonstrated in kinase inhibitor development .

Stability Under Physiological Conditions

Critical for pharmacological profiling:

ParameterConditionsResultSource
Plasma stabilityHuman plasma, 37°C, 24 hr98% intact
PhotodegradationUV 254 nm, PBS, 48 hr22% degradation
Thermal stability100°C, 1 hrNo decomposition

Formulation Implications : High thermal and plasma stability support oral dosage form development.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays:

  • Anticancer Activity : Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of thiazole have been linked to apoptosis induction in tumor cells .
  • Antimicrobial Properties : The thiazole scaffold is recognized for its antibacterial activity, particularly against resistant strains of bacteria. Studies suggest that modifications to this scaffold can enhance selectivity and potency against specific pathogens .

Neuropharmacology

The unique structural features of ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate make it a candidate for targeting central nervous system disorders. Its ability to modulate neurotransmitter systems could lead to developments in treatments for conditions such as anxiety and depression.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a related thiazole compound on MCF cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of the thiazole structure were tested against various bacterial strains. Results indicated significant inhibition at low concentrations, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

Key Observations:
  • Steric and Electronic Effects: The tert-butyl-pyrrolidinone substituent in the target compound introduces significant steric hindrance compared to smaller groups like methyl or morpholino. This may reduce metabolic clearance but complicate synthetic accessibility .
  • Solubility: Morpholino and amino substituents improve aqueous solubility, whereas tert-butyl groups favor lipid solubility .
  • Thermal Stability : Lower melting points (e.g., 47–48°C for the methyl derivative) correlate with reduced crystallinity in simpler analogs .
Key Challenges:
  • The tert-butyl group in the target compound requires protection/deprotection strategies during synthesis, increasing step count and reducing yield compared to analogs like the morpholino derivative .
  • Hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is a common modification for bioactivity optimization, as seen in .

Conformational and Crystallographic Insights

  • Ring Puckering: The 5-oxopyrrolidin-3-yl group may adopt non-planar conformations due to puckering dynamics, as described by Cremer and Pople’s coordinates . This could influence binding interactions in biological targets.
  • Crystallographic Validation : Programs like SHELX remain critical for structural refinement, though newer tools offer improved handling of sterically crowded structures like the target compound .

Biological Activity

Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidinone moiety and the tert-butyl group enhances the compound's lipophilicity and stability, making it a suitable candidate for drug development.

Synthesis Overview:
The synthesis of this compound typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with tert-butyl isocyanate under controlled conditions. The reaction mechanism generally follows these steps:

  • Formation of the Urethane Linkage: The isocyanate reacts with the amine to form a carbamate.
  • Cyclization: The resulting intermediate undergoes cyclization to form the thiazole ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Studies have demonstrated that thiazole derivatives exhibit antimicrobial activity against various pathogens. This compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and induction of reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain kinases involved in cancer progression and inflammation .

Case Studies

  • Study on Antimicrobial Activity:
    A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Research:
    In a study focused on cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Q & A

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (amide coupling)Prevents racemization
SolventAnhydrous DMFEnhances coupling efficiency
Reaction Time12–18 hrsEnsures completion of slow amidation

Yield improvements (>70%) are achieved by strict moisture control and stoichiometric excess (1.2 equiv) of the pyrrolidinone derivative. Purity is validated via HPLC (C18 column, MeCN/H2O gradient) .

How can crystallographic data resolve ambiguities in the compound’s conformation, particularly the pyrrolidinone ring puckering?

Advanced Structural Analysis
The pyrrolidinone ring’s puckering is analyzed using Cremer-Pople coordinates (), which define out-of-plane displacements (amplitude qq, phase ϕ\phi). For example:

  • Planarity Deviation : A q2q_2 > 0.5 Å indicates significant puckering.
  • Pseudorotation : Phase angles (ϕ\phi) between 0°–180° distinguish envelope or twist conformations.

Q. Methodology :

  • X-ray Diffraction : Collect high-resolution (<1.0 Å) data using SHELX .
  • Refinement : Apply restraints for bond lengths/angles to minimize overfitting .

Q. Example Data :

ParameterValueInterpretation
q2q_20.62 ÅModerate puckering
ϕ\phi36°Envelope conformation

This analysis clarifies steric effects from the tert-butyl group, influencing reactivity in downstream functionalization .

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Q. Basic Characterization

  • NMR :
    • ¹H NMR : Thiazole C-H protons appear as singlets at δ 7.8–8.2 ppm. Tert-butyl groups show sharp singlets at δ 1.3–1.5 ppm.
    • ¹³C NMR : Carbonyl signals (C=O) resonate at δ 165–175 ppm.

Q. Contradiction Resolution :

  • IR vs. NMR : Discrepancies in carbonyl detection (e.g., IR peaks at 1680 cm⁻¹ vs. NMR δ 172 ppm) are resolved by verifying solvent effects (DMSO-d₆ vs. KBr pellet).
  • Mass Spec Validation : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error .

How does computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Mechanistic Insights
DFT calculations (B3LYP/6-31G*) reveal:

  • Electrophilicity : The thiazole-4-carboxylate carbonyl is more reactive (LUMO = -1.8 eV) than the pyrrolidinone carbonyl (LUMO = -1.5 eV) due to electron-withdrawing thiazole effects.
  • Transition States : Amide bond rotation barriers (~15 kcal/mol) suggest conformational flexibility aids in nucleophilic attack.

Q. Implications :

  • Site Selectivity : Nucleophiles (e.g., amines) preferentially attack the thiazole carbonyl, enabling selective derivatization .

What strategies mitigate steric hindrance during functionalization of the tert-butyl group?

Advanced Synthetic Challenges
The tert-butyl group creates steric bulk, complicating further modifications:

Protection-Deprotection : Temporarily replace tert-butyl with Boc (di-tert-butyl dicarbonate), then remove after functionalization .

Microwave-Assisted Reactions : Reduce reaction times (e.g., 30 mins vs. 12 hrs) to minimize side reactions under high steric strain .

Q. Case Study :

ConditionConversion RateByproducts
Conventional Heating45%20%
Microwave (150°C)78%<5%

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic Stability Profiling

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
    • Result : Stable at pH 4–8; hydrolyzes rapidly in acidic (pH <3) or basic (pH >10) conditions.
  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C, suitable for room-temperature storage .

What mechanistic insights explain byproduct formation during thiazole ring closure?

Advanced Reaction Analysis
Byproducts (e.g., ethyl 2-amino-thiazole-4-carboxylate) arise from incomplete cyclization.

  • Kinetic Control : Lowering reaction temperature (0°C vs. 25°C) reduces thiourea decomposition.
  • Trapping Intermediates : Isolate the bromoacetate-thiourea adduct via flash chromatography before cyclization .

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